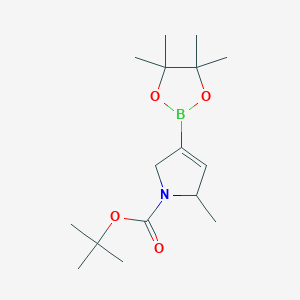
(2,2-Dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMSI, and it is a derivative of imidazole. In
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Impurities One prominent area of research involving (2,2-Dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone focuses on its synthesis and the identification of pharmaceutical impurities. A review study highlighted novel methods for synthesizing omeprazole, a drug chemically related to the compound of interest. This study provides insights into the development of proton pump inhibitors and the identification of various pharmaceutical impurities, which are crucial for understanding the synthesis process and enhancing drug purity (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Formation and Fate of Food Toxicants Another significant application is in the study of the formation and elimination of processing-related food toxicants. Research on 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) suggests that both carbohydrates and lipids contribute to the formation and fate of such toxicants in food. Understanding these mechanisms is vital for improving food safety and reducing exposure to potential carcinogens (R. Zamora, F. Hidalgo, 2015).
Electrochemical Surface Finishing and Energy Storage Research into electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) is another area of application. This research is foundational for advancements in electroplating and energy storage technologies. By understanding the electrochemical properties of RTILs, scientists can develop more efficient and environmentally friendly methods for surface finishing and energy storage solutions (T. Tsuda, G. Stafford, C. Hussey, 2017).
Contamination and Removal Technologies The study of contamination and removal technologies, particularly focusing on persistent organic pollutants like sulfamethoxazole, is crucial. Research in this field explores various materials and technologies for removing such contaminants from the environment, emphasizing sustainable development and cost-effective solutions. This research contributes significantly to environmental protection efforts and public health safety (G. Prasannamedha, P. S. Kumar, 2020).
Propriétés
IUPAC Name |
(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-18(2)19-15(13-9-5-3-6-10-13)17(22)20(18)16(21)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVUBDGBPXBWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[4-(Dimethylamino)phenyl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2941700.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)





![(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2941714.png)
![6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2941716.png)
![(2-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2941717.png)